molecular formula C10H14O2 B8738110 (3,6-Dimethyl-1,2-phenylene)dimethanol CAS No. 38108-81-5

(3,6-Dimethyl-1,2-phenylene)dimethanol

Cat. No.: B8738110
CAS No.: 38108-81-5
M. Wt: 166.22 g/mol
InChI Key: VEUQLUPXQJDUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,6-Dimethyl-1,2-phenylene)dimethanol (CAS 38108-81-5) is a high-purity organic compound of significant interest in chemical research, with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound, which can be synthesized by the reduction of 4,7-dimethyl-2-benzofuran-1,3-dione , features two hydroxymethyl groups on an ortho-disubstituted benzene ring . Its primary research value lies in its application as a versatile ligand or building block for synthesizing more complex structures. Single-crystal X-ray diffraction studies confirm that the molecule crystallizes in a monoclinic crystal system (space group P2₁) and possesses a solid-state structure stabilized by a network of intra- and intermolecular O—H···O hydrogen bonds . This robust hydrogen-bonding capability, along with the presence of two donor oxygen atoms, makes it a promising ligand for investigating chelation effects with various (semi-)metals, influencing their geometric and electronic properties . As such, researchers value this diol for developing new coordination compounds, metal-organic frameworks (MOFs), and functional materials. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

38108-81-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

[2-(hydroxymethyl)-3,6-dimethylphenyl]methanol

InChI

InChI=1S/C10H14O2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4,11-12H,5-6H2,1-2H3

InChI Key

VEUQLUPXQJDUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Methyl groups at 3,6-positions (target compound) create a linear steric profile, while 4,5-dimethyl analogs (e.g., CAS 60070-05-5 ) induce angular strain, affecting macrocycle formation .
  • Electronic Effects : Halogenated derivatives (e.g., Br, Cl) exhibit reduced electron density on the aromatic ring, altering hydrogen-bonding capabilities and reactivity in cross-coupling reactions .

Reactivity and Kinetic Data

Dimerization kinetics and photophysical properties vary significantly with substituents:

Table 1: Dimerization Rate Constants (25°C in CH₃CN)

Compound k (M⁻¹s⁻¹) λₘₐₓ (nm) εₘₐₓ (L·mol⁻¹·cm⁻¹)
This compound 0.41 330 5,800
(3-Methyl-1,2-phenylene)dimethanol 1.00 325 6,200
(1,2-Phenylene)dimethanol (o-xylylene) 2.50 320 7,000

Analysis :

  • The 3,6-dimethyl derivative dimerizes more slowly than unsubstituted o-xylylene due to steric hindrance from methyl groups .
  • Reduced εₘₐₓ compared to o-xylylene indicates diminished conjugation efficiency, attributed to electron-donating methyl groups altering the π-system .

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : Diethyl 4,5-dimethylbenzene-1,2-dicarboxylate is synthesized via esterification of 4,5-dimethylphthalic acid, which itself derives from the oxidation of 4,5-dimethyl-o-xylene.

  • Reduction Step : The diester is treated with LiAlH₄ in the presence of zinc chloride (ZnCl₂) as a catalyst. The reaction proceeds at 0–20°C for 24 hours under nitrogen or argon atmosphere.

  • Workup : The mixture is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate. Purification via column chromatography yields (3,6-Dimethyl-1,2-phenylene)dimethanol with near-quantitative efficiency (100% yield).

Key Data:

ParameterValue
CatalystZnCl₂
SolventTHF
Temperature0–20°C
Yield100%
Purity>99% (by NMR and HPLC)

This method is favored for its scalability and minimal byproducts, though it requires stringent moisture-free conditions.

Direct Reduction of 4,5-Dimethylphthalic Anhydride

An alternative approach bypasses the diester intermediate by directly reducing 4,5-dimethylphthalic anhydride. This one-step protocol simplifies synthesis but demands careful control of stoichiometry.

Procedure:

  • Substrate Preparation : 4,5-Dimethylphthalic anhydride is suspended in THF.

  • Reduction : LiAlH₄ is added portion-wise at 0°C, followed by gradual warming to room temperature. The reaction is stirred for 12–18 hours.

  • Isolation : The product is isolated via acid-base extraction and recrystallized from hexane/ethyl acetate.

Challenges:

  • Over-reduction to methane derivatives is a risk if excess LiAlH₄ is used.

  • The anhydride’s steric hindrance from methyl groups slightly reduces reaction velocity compared to unsubstituted analogs.

Catalytic Hydrogenation of 4,5-Dimethylphthalaldehyde

While less common, catalytic hydrogenation of 4,5-dimethylphthalaldehyde offers a transition-metal-mediated pathway. Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of aldehyde groups to hydroxymethyl units.

Experimental Outline:

  • Substrate Synthesis : 4,5-Dimethylphthalaldehyde is prepared via formylation of 4,5-dimethyl-o-xylene using dichloromethyl methyl ether and a Lewis acid.

  • Hydrogenation : The aldehyde is hydrogenated at 50–60°C under 3–5 bar H₂ pressure in methanol.

  • Yield : Reported yields range from 70–85%, with minor decarbonylation byproducts.

Advantages:

  • Avoids pyrophoric reagents like LiAlH₄.

  • Suitable for large-scale production due to simpler safety protocols.

Comparative Analysis of Methods

The table below evaluates the efficacy, scalability, and practicality of each synthesis route:

MethodYieldCost EfficiencySafety ConcernsScalability
Diester Reduction100%ModerateHigh (LiAlH₄)Excellent
Anhydride Reduction85–90%HighModerateGood
Catalytic Hydrogenation70–85%LowLowLimited by catalyst availability

Emerging Techniques and Innovations

Recent studies explore enzymatic reductions and flow chemistry approaches to enhance sustainability. For instance, alcohol dehydrogenases immobilized on silica gel have shown promise in selectively reducing ester groups under mild conditions. Additionally, microreactor systems improve heat transfer during exothermic LiAlH₄ reactions, reducing decomposition risks .

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